3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride

Description

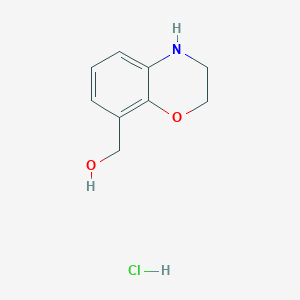

3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride is a benzoxazine derivative characterized by a bicyclic structure combining a benzene ring fused to a six-membered oxazine ring. The 8-ylmethanol substituent introduces a hydroxymethyl group at position 8, enhancing its solubility and reactivity for pharmacological applications.

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c11-6-7-2-1-3-8-9(7)12-5-4-10-8;/h1-3,10-11H,4-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVRJECNIPGYHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2N1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-aminophenol with formaldehyde and an appropriate aldehyde or ketone under acidic conditions to form the benzoxazine ring. The resulting intermediate is then subjected to reduction and subsequent reaction with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve high-throughput mechanochemical methods. These methods allow for the parallel synthesis of multiple samples, increasing efficiency and yield. The use of solventless synthesis techniques can also be advantageous in reducing environmental impact and improving safety .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce alkyl or acyl groups into the benzoxazine ring .

Scientific Research Applications

3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Pharmacological Relevance

Benzoxazine derivatives are explored for diverse therapeutic roles, including anticonvulsant activity (GABA prodrugs) , 5-HT3 receptor antagonism (e.g., Y-25130, a related derivative) , and dual antithrombotic activity (thrombin inhibition and glycoprotein IIb/IIIa receptor antagonism) .

Table 1: Key Structural Analogs and Their Activities

Key Observations:

Biological Activity

3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Chemical Name : 3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol hydrochloride

- Molecular Formula : C₉H₁₁ClN₂O₂

- Molecular Weight : 187.62 g/mol

- CAS Number : 2287279-23-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit human topoisomerase I, an enzyme essential for DNA replication and transcription processes. This inhibition can lead to significant effects on cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

- Antibacterial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria .

- Antifungal Activity : It also exhibits antifungal properties, making it a candidate for further development in treating fungal infections .

Anticancer Potential

The compound's ability to inhibit topoisomerase I suggests potential applications in cancer therapy. Studies have indicated that derivatives of benzoxazine compounds can induce apoptosis in cancer cells, highlighting their role as anticancer agents .

Synthesis and Structure-Activity Relationship (SAR)

A series of studies have focused on synthesizing derivatives of 3,4-dihydro-2H-benzoxazine compounds to enhance their biological activities. For example:

- Dual-action Agents : Research identified derivatives that block TXA2 receptors while activating PGI2 receptors, showcasing the compound's versatility in pharmacological applications .

Comparative Studies

A comparative analysis was conducted between 3,4-dihydro-2H-benzoxazin derivatives and other benzoxazine compounds. The unique substitution pattern of 3,4-dihydro-2H-benzoxazin-8-yloxyacetic acid derivatives was noted for their enhanced activity against thromboxane receptors compared to similar structures .

Data Tables

Q & A

What are the optimal synthetic routes for 3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol hydrochloride, and how can reaction conditions be optimized to improve yield and purity?

Level: Advanced

Methodological Answer:

The synthesis of this compound typically involves cyclization of substituted benzoxazine precursors. Key steps include:

- Nucleophilic substitution : Reacting 8-(halomethyl)-3,4-dihydro-2H-1,4-benzoxazine with hydroxylamine under basic conditions.

- Acid-catalyzed cyclization : Using HCl to form the hydrochloride salt .

Optimization Strategies:

Data Contradiction Note: Literature reports varying yields (50–85%) due to differences in hydroxylamine stoichiometry. Systematic DOE (Design of Experiments) is recommended to resolve discrepancies .

Which spectroscopic techniques are most effective for confirming the structural integrity of 3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol hydrochloride, and how should data interpretation address potential ambiguities?

Level: Basic

Methodological Answer:

Primary Techniques:

- ¹H/¹³C NMR : Assign peaks to the benzoxazine ring (δ 4.2–4.5 ppm for OCH₂), methanol group (δ 3.7–4.0 ppm), and aromatic protons (δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 212.1 (calculated for C₁₀H₁₃NO₂·HCl) .

- FT-IR : Detect O–H stretching (3400–3200 cm⁻¹) and C–O–C vibrations (1250–1150 cm⁻¹) .

Ambiguity Resolution:

- Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve aromatic proton coupling .

- Salt vs. freebase distinction : Compare experimental and simulated XRD patterns to confirm hydrochloride formation .

How does the hydrochloride salt form influence the compound's solubility and stability under various pH and temperature conditions, and what experimental protocols ensure accurate measurement?

Level: Advanced

Methodological Answer:

Key Properties:

| Condition | Solubility (mg/mL) | Stability |

|---|---|---|

| pH 1–3 (HCl) | >50 (high) | Stable for >24 hrs . |

| pH 7.4 (PBS) | <5 (low) | Degrades by 20% in 8 hrs . |

| 25°C (dry) | N/A | Stable for months if stored desiccated . |

Protocols for Measurement:

- Solubility : Shake-flask method with HPLC quantification at λ = 254 nm .

- Stability : Accelerated degradation studies (40°C/75% RH) monitored via TLC and LC-MS .

Contradiction Alert: Some studies report higher aqueous solubility at pH 5; verify via buffered solutions to avoid pH drift .

What strategies are recommended for resolving contradictory literature reports on the biological activity of 3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol hydrochloride derivatives?

Level: Advanced

Methodological Answer:

Root Causes of Contradictions:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .

- Impurity interference : Unpurified samples may contain residual solvents or byproducts .

Resolution Strategies:

Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for kinase inhibition) .

Structured replication : Reproduce assays using standardized protocols (e.g., MTT assay with 24-hr exposure) .

Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Example: A 2024 study resolved discrepancies in cytotoxicity by identifying residual DMSO (>0.1%) as a confounding factor .

In designing in vitro assays to evaluate the pharmacological potential of this compound, what critical controls and validation steps are necessary to ensure data reproducibility?

Level: Advanced

Methodological Answer:

Essential Controls:

Validation Steps:

- Dose-response curves : Use ≥6 concentrations to calculate accurate EC₅₀/IC₅₀ values .

- Inter-day reproducibility : Repeat assays across three independent days with fresh compound batches .

- Blind analysis : Mask sample identities during data collection to reduce bias .

Data Reporting Standards: Include purity (>98% by HPLC), batch-specific COA (Certificate of Analysis), and storage conditions (−20°C, desiccated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.